molecular formula C15H12N2O6 B14533443 4,5-Bis(2-nitrophenyl)-1,3-dioxolane CAS No. 62635-30-7

4,5-Bis(2-nitrophenyl)-1,3-dioxolane

Cat. No.: B14533443
CAS No.: 62635-30-7
M. Wt: 316.26 g/mol
InChI Key: FBPCRJSCDZRGOV-UHFFFAOYSA-N
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Description

4,5-Bis(2-nitrophenyl)-1,3-dioxolane is a bicyclic ketal derivative featuring two 2-nitrophenyl substituents at the 4- and 5-positions of the 1,3-dioxolane ring. It is synthesized via acid-catalyzed ketal formation from bis(2-nitrophenyl)ethanediol and acetone, achieving yields of 42% under optimized conditions (PPTS catalyst, benzene reflux) . The compound is notable for its photolytic cleavage properties (>67% yield in acetonitrile under UV light), distinguishing it from other dioxolane derivatives . Its structural rigidity and electron-withdrawing nitro groups contribute to applications in protective group chemistry and stereoselective synthesis.

Properties

CAS No.

62635-30-7

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

4,5-bis(2-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C15H12N2O6/c18-16(19)12-7-3-1-5-10(12)14-15(23-9-22-14)11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2

InChI Key

FBPCRJSCDZRGOV-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

    Oxidation: The compound can undergo oxidation reactions, although the nitro groups are already in a highly oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 4,5-Bis(2-aminophenyl)-1,3-dioxolane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Potential formation of over-oxidized products or cleavage of the dioxolane ring.

Scientific Research Applications

4,5-Bis(2-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis(2-nitrophenyl)-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Dioxolane Derivatives

Nitro-Substituted Dioxolanes

  • 4-(4-Nitrophenyl)-1,3-dioxolane: Synthesis: Prepared via standard acid-catalyzed ketal formation. Cleavage: Electrochemical reduction at a mercury electrode, contrasting with the photolytic cleavage of the 2-nitrophenyl analogue . Stability: Monocyclic structure lacks the steric strain of the bicyclic 4,5-bis(2-nitrophenyl) derivative, resulting in higher hydrolytic stability .
  • 4,5-Bis(4,5-dimethoxy-2-nitrophenyl)-1,3-dioxolane :

    • Synthesis : Modified nitro groups with methoxy substituents enhance solubility in polar solvents.
    • Applications : Used in photolabile protective groups for alcohols, leveraging the ortho-nitrobenzyl photolysis mechanism .
Table 1: Key Properties of Nitro-Substituted Dioxolanes
Compound Synthesis Yield Cleavage Method Stability (Steric Energy, kJ/mol)
4,5-Bis(2-nitrophenyl)-1,3-dioxolane 42% Photolysis (hν) 188 (C, from trans-bicyclic)
4-(4-Nitrophenyl)-1,3-dioxolane Not reported Electrochemical 142 (A, monocyclic)
4,5-Dimethoxy-2-nitro derivative 67–92% Acid hydrolysis Not calculated

Electron-Withdrawing Group Derivatives

  • 4alpha,5alpha-Diisopropyl-2,2-bis(trifluoromethyl)-1,3-dioxolane :

    • Structure : Features trifluoromethyl groups, imparting strong electron-withdrawing effects.
    • Applications : Explored in fluorinated solvent systems due to low polarity and high thermal stability .
  • 2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane :

    • Properties : Chlorine substituents increase lipophilicity, making it suitable for hydrophobic phase reactions .

Bulky Substituent Derivatives

  • (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane :

    • Synthesis : High-yield (99%) via acid-catalyzed ketalization .
    • Applications : Chiral auxiliary in asymmetric catalysis, leveraging steric hindrance for enantioselectivity .
  • (-)-DIOP (4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane): Role: Widely used in asymmetric hydrogenation, with phosphine groups enabling metal coordination .

Functionalized Derivatives

  • (4R,5R)-4,5-Bis(aminomethyl)-1,3-dioxolane: Synthesis: Three-step method (aldol condensation, aminolysis, reduction) with 52.1% yield, higher than previous methods . Applications: Precursor for polymer crosslinkers or ligand frameworks .
  • 5,5′-Bis(azidomethyl)-2,2-dimethyl-1,3-dioxolane :

    • Reactivity : Azide groups enable click chemistry applications (e.g., triazole formation) .

Stability and Steric Considerations

Molecular mechanics calculations (MMFF94 force field) reveal that the trans-configured bicyclic skeleton of this compound (steric energy: 188 kJ/mol) is significantly less stable than monocyclic analogues (e.g., 142 kJ/mol for 4-(4-nitrophenyl)-1,3-dioxolane) due to bond angle strain and torsional stress . The shorter C–C bond (1.50 Å vs. 1.54–1.55 Å in monocyclic derivatives) further destabilizes the bicyclic system .

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